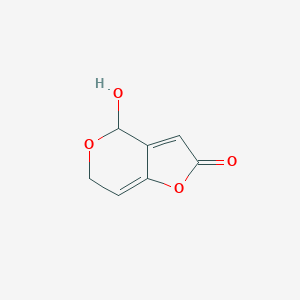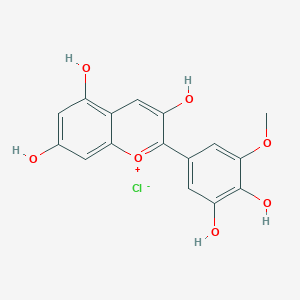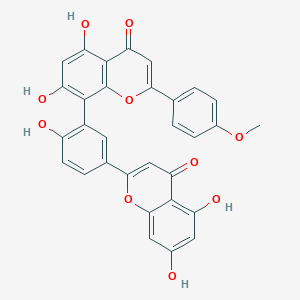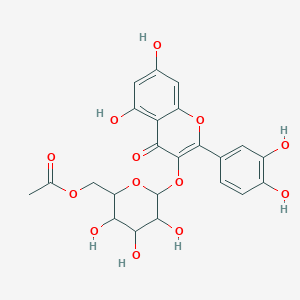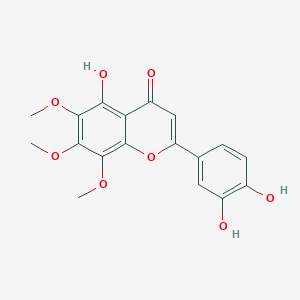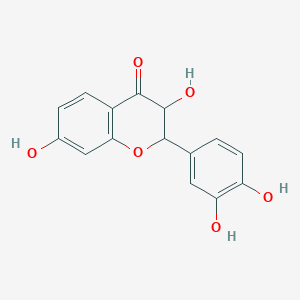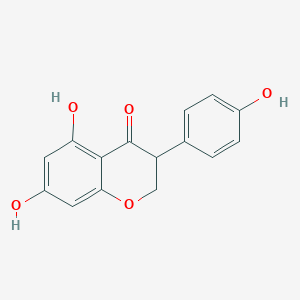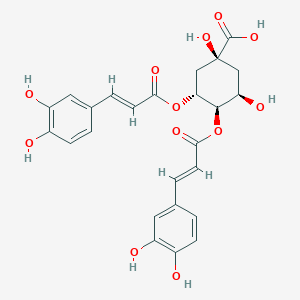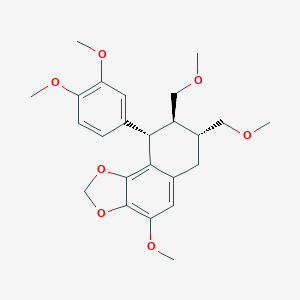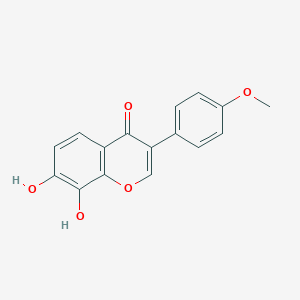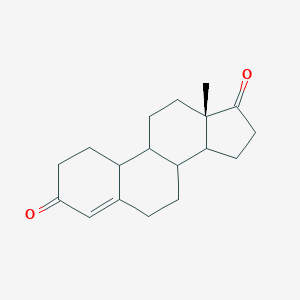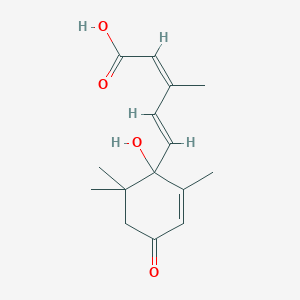
脱落酸
描述
Abscisic acid is a plant hormone that plays a crucial role in various plant developmental processes and stress responses. It is a sesquiterpene, which means it is a compound made up of three isoprene units. Abscisic acid is involved in seed dormancy, the regulation of stomatal closure, and the response to environmental stresses such as drought, salinity, and cold. It was first identified in the 1960s and has since been extensively studied for its role in plant physiology .
科学研究应用
脱落酸在科学研究中有着广泛的应用:
植物生物学: 它被广泛用于研究植物的应激反应、种子休眠和气孔调节。
农业: 脱落酸用于增强作物对干旱和盐碱等环境压力的耐受性。
医药: 正在研究脱落酸在治疗糖尿病和炎症等疾病中的潜在用途。
工业: 脱落酸用于生产抗逆作物,以及植物生长调节剂的配方 .
作用机制
脱落酸通过与植物细胞中的特异性受体(称为吡巴菌抗性 1(PYR1)或吡巴菌抗性样(PYL)受体)结合来发挥作用。这种结合启动了一个信号级联反应,该反应涉及抑制蛋白磷酸酶 2C (PP2C) 和激活蔗糖非发酵 1 相关蛋白激酶 2 (SnRK2)。这条信号通路导致基因表达的调节和生理反应的调节,例如气孔关闭和种子休眠 .
类似化合物:
赤霉素: 另一类参与生长发育的植物激素。
生长素: 调节细胞伸长和分裂的植物激素。
细胞分裂素: 促进细胞分裂和生长的激素。
脱落酸的独特性: 脱落酸在作为应激激素方面的作用是独一无二的。与主要促进生长的赤霉素、生长素和细胞分裂素不同,脱落酸参与抑制生长和促进应激耐受。它在帮助植物在恶劣的环境条件下生存中起着至关重要的作用 .
生化分析
Biochemical Properties
It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .
Cellular Effects
Abscisic Acid influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It modulates various plant growth and metabolic processes, including seed development and germination, vegetative growth, stomatal regulation, flowering, and leaf senescence under diverse environmental conditions .
Molecular Mechanism
The molecular mechanism of Abscisic Acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the balance between biosynthesis and catabolism .
Metabolic Pathways
Abscisic Acid is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels . Abscisic Acid is synthesized via two distinct pathways, one direct pathway that occurs in phytopathogenic fungi and the other indirect pathway that operates in plants .
Transport and Distribution
Abscisic Acid is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
准备方法
合成路线和反应条件: 脱落酸的合成涉及多个步骤,从法呢烯基焦磷酸开始,它是萜类生物合成中的一种常见前体。关键步骤包括环化、氧化和异构化反应。一条常见的合成路线涉及使用狄尔斯-阿尔德反应,然后进行氧化和重排步骤以形成最终产物 .
工业生产方法: 脱落酸的工业生产通常采用微生物发酵或化学合成。微生物发酵使用基因工程微生物从单糖中生产脱落酸。另一方面,化学合成涉及从容易获得的前体开始的多步有机反应 .
化学反应分析
反应类型: 脱落酸经历各种化学反应,包括氧化、还原和缀合。
常见的试剂和条件:
氧化: 脱落酸可以用氧化剂(如高锰酸钾或过氧化氢)氧化成相酸。
还原: 可以使用还原剂(如硼氢化钠)还原脱落酸。
主要产物:
相酸: 通过脱落酸的氧化形成。
二氢相酸: 通过相酸的还原形成。
脱落酸葡萄糖酯: 通过糖基化反应形成.
相似化合物的比较
Gibberellins: Another class of plant hormones involved in growth and development.
Auxins: Plant hormones that regulate cell elongation and division.
Cytokinins: Hormones that promote cell division and growth.
Uniqueness of Abscisic Acid: Abscisic acid is unique in its role as a stress hormone. Unlike gibberellins, auxins, and cytokinins, which primarily promote growth, abscisic acid is involved in inhibiting growth and promoting stress tolerance. It plays a critical role in helping plants survive adverse environmental conditions .
属性
IUPAC Name |
(2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIDBLDQVAYHNE-LXGGSRJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC(C1(/C=C/C(=C\C(=O)O)/C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1030604 | |
| Record name | (RS)-Abscisic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1030604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14375-45-2, 21293-29-8 | |
| Record name | Abscisic acid, (+/-)-(2Z,4E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014375452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABSCISIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (RS)-Abscisic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1030604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [S-(Z,E)]-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.275 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ABSCISIC ACID, (±)-(2Z,4E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B18Y5RNGK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What were the early observations that led to the discovery of dormin?
A: Researchers observed acidic inhibitors in plant extracts that correlated with promoting abscission and dormancy. [] In the 1960s, two separate research groups isolated and identified what we now know as abscisic acid (ABA). One group, studying cotton fruit abscission, named it "abscisin II." [, ] The other, working with sycamore leaves and bud dormancy, named it "dormin." [, ]
Q2: How did the name "abscisic acid" become the accepted term for this compound?
A: In 1967, after confirming that "abscisin II" and "dormin" were chemically identical, the scientific community decided to adopt the name "abscisic acid" (ABA). [, ] Interestingly, despite its name, ABA's role in abscission appears indirect, reflecting its influence on senescence and stress responses. []
Q3: What is the chemical structure of abscisic acid (dormin)?
A: Abscisic acid (dormin) is a 15-carbon weak organic acid with the systematic name (2E,4Z)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid. []
Q4: What is the molecular weight of abscisic acid?
A4: The molecular weight of abscisic acid is 264.32 g/mol.
Q5: How does abscisic acid (dormin) affect plant growth?
A: Initially identified as a growth inhibitor, abscisic acid (dormin) plays a complex role in plant growth regulation. While it can inhibit growth at high concentrations, young tissues with naturally high ABA levels demonstrate its importance for normal cell expansion and growth. [] This is because ABA is crucial for regulating transpiration and establishing turgor pressure, processes essential for proper growth. []
Q6: How does abscisic acid (dormin) influence seed dormancy and germination?
A: Abscisic acid (dormin) plays a key role in seed dormancy. Researchers found that dormant sycamore seeds and cotton fruit contained high levels of ABA. [, ] In peach seeds, dormancy termination correlated with the disappearance of this inhibitor. [] Furthermore, kinetin, a type of cytokinin, can reverse the inhibitory effect of ABA on seed germination, highlighting a potential interplay between these plant hormones. []
Q7: What role does abscisic acid (dormin) play in a plant's response to environmental stress?
A: Abscisic acid (dormin) acts as a stress hormone in plants, helping them cope with various environmental challenges. It plays a crucial role in regulating stomatal closure, a critical response to drought stress. [] Additionally, ABA is involved in plant responses to salinity, cold temperatures, pathogen attack, and UV radiation. []
Q8: How does the structure of abscisic acid (dormin) relate to its activity?
A: While the full scope of abscisic acid's (dormin) structure-activity relationship is still being researched, some studies shed light on this aspect. For instance, the naturally occurring (+)-abscisic acid exhibits significantly higher growth-inhibitory activity compared to its synthetic, optically inactive (±)-abscisic acid counterpart. [] This highlights the importance of stereochemistry in ABA's biological activity.
Q9: What happens when the structure of abscisic acid (dormin) is modified?
A: Modifications to the abscisic acid (dormin) structure can significantly impact its activity. For example, the synthetic (±)-abscisic acid isomer showed a weaker inhibitory effect on lettuce seed germination compared to the naturally occurring form. [] This emphasizes that even small structural changes can influence the compound's potency and overall biological effects.
Q10: Are there any known alternatives or substitutes for abscisic acid (dormin) in promoting plant stress tolerance?
A: While abscisic acid (dormin) plays a central role in plant stress responses, other compounds and strategies can contribute to stress tolerance. For instance, researchers found that applying growth retardants like B9 and Amo 1618 to Acer negundo trees increased their hardiness under long photoperiods. [] Amo 1618 is known to interfere with gibberellin synthesis, suggesting that manipulating other plant hormone pathways could offer alternative approaches to enhancing stress tolerance. []
Q11: What are some essential tools and resources for conducting research on abscisic acid (dormin)?
A11: Research on abscisic acid (dormin) benefits from a range of tools and resources, including:
- Plant cell culture bioassays: These bioassays are vital for studying the effects of ABA and related compounds on plant growth and development under controlled conditions. []
- Gas chromatography: This technique allows researchers to quantify endogenous ethylene levels, enabling the study of its interaction with ABA in regulating plant processes. []
- Optical rotatory dispersion (ORD) spectroscopy: This method was instrumental in identifying and quantifying the naturally occurring, optically active (+)-abscisic acid in plant extracts. []
- Chromatographic techniques (e.g., thin-layer chromatography): These methods are crucial for separating and purifying ABA from plant extracts, facilitating its identification and further analysis. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



